3-Methoxyvaline

概要

説明

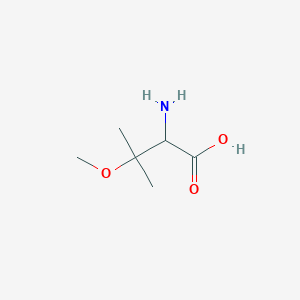

It has a molecular formula of C6H13NO3 and a molecular weight of 147.17 g/mol

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxyvaline typically involves the methoxylation of valine. One common method includes the reaction of valine with methanol in the presence of a strong acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction proceeds through the formation of an intermediate ester, which is then hydrolyzed to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

化学反応の分析

Types of Reactions: 3-Methoxyvaline undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxo-acids.

Reduction: Reduction reactions can convert it into its corresponding alcohol derivatives.

Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like sodium methoxide and other nucleophiles are employed under basic conditions.

Major Products:

Oxidation: Formation of oxo-acids.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of various substituted amino acids.

科学的研究の応用

Biochemical Mechanisms and Metabolism

3-Methoxyvaline is involved in several metabolic pathways, particularly those related to branched-chain amino acids (BCAAs). Research indicates that valine and its metabolites, including this compound, play significant roles in lipid metabolism. For instance, studies have shown that valine supplementation can enhance triglyceride synthesis in intestinal epithelial cells by increasing the concentration of 3-hydroxyisobutyrate (3-HIB), a metabolite derived from valine . This metabolic pathway is crucial for understanding how amino acids influence energy storage and utilization within the body.

Table 1: Key Metabolic Pathways Involving this compound

| Metabolite | Role in Metabolism | Source |

|---|---|---|

| Valine | Precursor for protein synthesis and energy metabolism | Diet (BCAA) |

| 3-Hydroxyisobutyrate (3-HIB) | Enhances triglyceride synthesis; regulates fatty acid transport | Derived from valine metabolism |

Therapeutic Applications

This compound has potential therapeutic implications due to its role in muscle growth and tissue repair. As a branched-chain amino acid, it may contribute to improved muscle recovery post-exercise and could be beneficial for individuals with conditions requiring enhanced protein synthesis, such as those recovering from surgery or injury.

Case Study: Valine Supplementation in Athletes

A study examining the effects of valine supplementation on athletic performance found that athletes who supplemented with BCAAs, including valine and its derivatives like this compound, experienced reduced muscle soreness and improved recovery times . This suggests that this compound could be an effective component in sports nutrition formulations.

Applications in Nutritional Science

In nutritional science, this compound is explored for its potential to enhance dietary formulations aimed at improving health outcomes. Its role in modulating lipid metabolism makes it a candidate for developing functional foods targeting metabolic disorders.

Research Findings

Recent studies have indicated that dietary inclusion of BCAAs can lead to improved metabolic profiles in individuals with obesity and insulin resistance . The specific role of this compound in these contexts is still under investigation but shows promise as a dietary supplement.

Future Research Directions

Ongoing research is necessary to fully elucidate the mechanisms by which this compound exerts its effects on metabolism and health. Potential areas for future investigation include:

- Clinical Trials : Evaluating the efficacy of this compound supplementation in various populations, particularly those with metabolic syndromes.

- Mechanistic Studies : Understanding the molecular pathways influenced by this compound and its interaction with other metabolites.

- Formulation Development : Creating dietary supplements or functional foods that incorporate this compound to enhance health benefits.

作用機序

The mechanism of action of 3-Methoxyvaline involves its interaction with specific enzymes and receptors in biological systems. It can act as a substrate for enzymes involved in amino acid metabolism, influencing various biochemical pathways. The methoxy group may enhance its binding affinity to certain molecular targets, thereby modulating their activity .

類似化合物との比較

Valine: The parent compound, differing by the absence of the methoxy group.

Methionine: Another amino acid with a sulfur-containing side chain.

Leucine: Similar in structure but with an isobutyl side chain instead of a methoxy group.

Uniqueness: 3-Methoxyvaline is unique due to the presence of the methoxy group, which imparts distinct chemical and biological properties. This modification can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications .

生物活性

3-Methoxyvaline (3-MV) is a derivative of the branched-chain amino acid valine, which plays a significant role in various biological processes. This article explores the biological activity of this compound, focusing on its metabolic pathways, potential health benefits, and implications for diseases.

Chemical Structure and Properties

This compound is characterized by the addition of a methoxy group (-OCH₃) to the valine structure. This modification can influence its solubility, reactivity, and interactions with biological molecules.

Metabolism of this compound

The metabolism of 3-MV is closely related to that of valine. It undergoes similar catabolic processes, primarily involving the enzyme 3-hydroxyisobutyrate dehydrogenase (HIBADH), which plays a crucial role in the degradation of branched-chain amino acids (BCAAs).

Key Enzymatic Pathway

- 3-Hydroxyisobutyrate Dehydrogenase : This enzyme catalyzes the conversion of 3-hydroxyisobutyrate to methylmalonate semialdehyde, which is further metabolized to propionyl-CoA, ultimately leading to energy production via the tricarboxylic acid cycle .

Antitumor Activity

Some derivatives of valine have shown promising antitumor properties. For example, certain analogs exhibit cytotoxic effects against cancer cells, suggesting that modifications to the valine structure could enhance therapeutic efficacy . Although specific studies on 3-MV are lacking, its classification as a valine derivative raises the possibility of similar activities.

Study on Valine and Its Metabolites

A study published in Scientific Reports investigated the effects of valine on triglyceride synthesis in IPEC-J2 cells. It was found that increasing concentrations of valine led to higher levels of triglycerides and long-chain fatty acids. The study concluded that metabolites like 3-hydroxyisobutyrate (a product of valine metabolism) play a critical role in mediating these effects .

| Metabolite | Effect on Triglycerides | Mechanism |

|---|---|---|

| Valine | Increased | Upregulates fatty acid transport proteins |

| 3-Hydroxyisobutyrate | Increased | Enhances triglyceride synthesis via HIBADH |

Research on PPAR Activation

Research has shown that certain valine derivatives can activate peroxisome proliferator-activated receptors (PPARs), which are crucial for regulating lipid metabolism and glucose homeostasis. For instance, a novel N-substituted valine derivative demonstrated dual agonistic activity on PPARγ and PPARα, suggesting potential applications in metabolic disorders .

特性

IUPAC Name |

2-amino-3-methoxy-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3/c1-6(2,10-3)4(7)5(8)9/h4H,7H2,1-3H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDBBJCUJCNMAAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(C(=O)O)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18801-86-0 | |

| Record name | NSC45844 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45844 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。